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molecular formula C13H17NO5 B8649994 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran

2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran

Cat. No. B8649994
M. Wt: 267.28 g/mol
InChI Key: YZYGQQGLZBOBPE-UHFFFAOYSA-N
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Patent
US08486977B2

Procedure details

To a solution of 2-[(4-Nitrophenyl)oxy]ethanol (1 g, 5.4 mmol), in toluene (50 mL) was added 3,4-dihydro-2H-pyran (1.5 mL) and APTS (catalytic amount). The reaction was stirred at 60° C. for 3 hours. The dark solution was then concentrated and purified by flash chromatography using DCM/cyclohexane 30/70 as eluent. The title compound was obtained as an oil (1.33 g, 92%). LC: Rt: 3.12 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[O:14]1[CH:19]=[CH:18][CH2:17][CH2:16][CH2:15]1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][CH2:12][O:13][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][O:14]2)=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCCO
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The dark solution was then concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCCOC1OCCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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